molecular formula C10H7FN4O3 B8448890 4-Amino-6-(2-fluoro-4-nitrophenoxy)pyrimidine

4-Amino-6-(2-fluoro-4-nitrophenoxy)pyrimidine

Cat. No.: B8448890
M. Wt: 250.19 g/mol
InChI Key: AIVASMIOVSBGBZ-UHFFFAOYSA-N
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Description

4-Amino-6-(2-fluoro-4-nitrophenoxy)pyrimidine is a useful research compound. Its molecular formula is C10H7FN4O3 and its molecular weight is 250.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7FN4O3

Molecular Weight

250.19 g/mol

IUPAC Name

6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-amine

InChI

InChI=1S/C10H7FN4O3/c11-7-3-6(15(16)17)1-2-8(7)18-10-4-9(12)13-5-14-10/h1-5H,(H2,12,13,14)

InChI Key

AIVASMIOVSBGBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)OC2=NC=NC(=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Fluoro-4-nitrophenol (1.736 g) was dissolved in dimethyl sulfoxide (10 ml), and then sodium hydride (400 mg) was added thereto, followed by stirring for 20 min. Then, 4-amino-6-chloropyrimidine (648 mg) was added thereto, followed by stirring at 100° C. for 45 min. The reaction mixture was heated up to 120° C., followed by stirring for 1 hr and 25 min. Then, the reaction mixture was heated up to 140° C., followed by stirring overnight. The reaction mixture was cooled down to room temperature, and then a 1 N aqueous solution of sodium hydroxide (10 ml) was added thereto, followed by stirring and extracting with ethyl acetate. The organic layer was washed with a 1 N aqueous solution of sodium hydroxide, water and brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated under a reduced pressure to give a residue, which was then purified by silica gel column chromatography (eluent; hexane:ethyl acetate=1:2). The solvent was evaporated under a reduced pressure to give a residue, which was suspended in diethyl ether (7 ml)-hexane (3.5 ml). The solid was filtered off, and dried under aeration to provide the titled compound (201 mg, 16.0%) as pale brown powder.
Quantity
1.736 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Quantity
648 mg
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Quantity
3.5 mL
Type
solvent
Reaction Step Six
Yield
16%

Synthesis routes and methods II

Procedure details

A mixture of N-(2,4,6-trimethoxybenzyl)-6-chloropyrimidin-4-amine (2.2 g, 7.11 mmol), 2-fluoro-4-nitrophenol (1.1 g, 7.0 mmol), and 2-methoxyethyl ether (50 mL) was heated at 160° C. for 60 h. The reaction mixture was cooled to RT and poured into H2O (200 mL). The solid was collected, washed with 2 M aqueous Na2CO3 and H2O, and then vacuum dried on a Büchner funnel. The crude product was treated with TFA (20 mL) in dioxane (40 mL) and stirred at RT for 4 h. The reaction mixture was concentrated, the residue partitioned between EtOAc and saturated NaHCO3 solution. The EtOAc phase was separated, dried (MgSO4), concentrated and the crude product purified by flash chromatography using 1-2% MeOH in CH2Cl2 as the eluent to give 6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-amine (440 mg, 31%). 1H NMR (DMSO-d6) δ 8.31 (dd, 1H, J=10.4, 2.5 Hz), 8.14 (dd, 1H, J=9.8, 2.0 Hz), 8.04 (s, 1H), 7.61 (dd, 1H, J=8.3, 8.3 Hz), 7.07 (s, 2H), 6.02 (s, 1H); MS (ESI+) m/z 251.15 (M+H)+.
Name
N-(2,4,6-trimethoxybenzyl)-6-chloropyrimidin-4-amine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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